molecular formula C9H11ClN4 B11723861 2-(1H-1,3-benzodiazol-1-yl)ethanimidamide hydrochloride

2-(1H-1,3-benzodiazol-1-yl)ethanimidamide hydrochloride

Katalognummer: B11723861
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: WZQDXWPUDIOACH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,3-benzodiazol-1-yl)ethanimidamide hydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 1H-1,3-benzodiazole with ethanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(1H-1,3-benzodiazol-1-yl)ethanimidamide hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)ethanimidamide hydrochloride is unique due to its specific structure and the presence of the ethanimidamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C9H11ClN4

Molekulargewicht

210.66 g/mol

IUPAC-Name

2-(benzimidazol-1-yl)ethanimidamide;hydrochloride

InChI

InChI=1S/C9H10N4.ClH/c10-9(11)5-13-6-12-7-3-1-2-4-8(7)13;/h1-4,6H,5H2,(H3,10,11);1H

InChI-Schlüssel

WZQDXWPUDIOACH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2CC(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.